5-ethyl-2-(methylthio)Thiazole

Lipophilicity ADME Drug-likeness

5-Ethyl-2-(methylthio)thiazole (CAS 196500-11-5) is a 2,5-disubstituted thiazole derivative belonging to the sulfur- and nitrogen-containing heterocyclic class. Its structure comprises a thiazole core substituted with an ethyl group at the 5-position and a methylthio group at the 2-position, yielding a molecular formula of C₆H₉NS₂ and a molecular weight of 159.27 g/mol.

Molecular Formula C6H9NS2
Molecular Weight 159.3 g/mol
CAS No. 196500-11-5
Cat. No. B182108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-2-(methylthio)Thiazole
CAS196500-11-5
Molecular FormulaC6H9NS2
Molecular Weight159.3 g/mol
Structural Identifiers
SMILESCCC1=CN=C(S1)SC
InChIInChI=1S/C6H9NS2/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3
InChIKeyQTTVADZTRGEBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-(methylthio)thiazole (CAS 196500-11-5) Technical Profile and Procurement Overview


5-Ethyl-2-(methylthio)thiazole (CAS 196500-11-5) is a 2,5-disubstituted thiazole derivative belonging to the sulfur- and nitrogen-containing heterocyclic class . Its structure comprises a thiazole core substituted with an ethyl group at the 5-position and a methylthio group at the 2-position, yielding a molecular formula of C₆H₉NS₂ and a molecular weight of 159.27 g/mol [1]. This compound is primarily employed as a synthetic intermediate and building block in medicinal chemistry and agrochemical research due to the privileged thiazole scaffold found in numerous bioactive molecules .

5-Ethyl-2-(methylthio)thiazole: Why In-Class Thiazole Analogs Cannot Be Interchanged


Thiazole derivatives, while structurally related, exhibit pronounced differences in physicochemical properties and biological activity due to subtle variations in substitution patterns . The presence and position of the ethyl and methylthio groups on the 5-ethyl-2-(methylthio)thiazole scaffold directly impact lipophilicity (logP), solubility, boiling point, and steric interactions [1]. Generic substitution with 2-(methylthio)thiazole, 5-ethyl-2-methylthiazole, or 4-ethyl-2-(methylthio)thiazole can lead to altered pharmacokinetics, reduced synthetic yield in downstream reactions, or divergent biological activity due to differences in target binding affinity and membrane permeability . The following quantitative evidence demonstrates that even closely related in-class compounds cannot be freely interchanged without compromising experimental outcomes or process efficiency.

5-Ethyl-2-(methylthio)thiazole: Quantitative Differentiation from Key Thiazole Analogs


Lipophilicity (logP) Comparison: 5-Ethyl-2-(methylthio)thiazole vs. 2-(Methylthio)thiazole

5-Ethyl-2-(methylthio)thiazole exhibits a higher calculated logP (2.43) compared to 2-(methylthio)thiazole (1.87) [1][2]. This increased lipophilicity is attributed to the ethyl substitution at the 5-position, which enhances hydrophobic character.

Lipophilicity ADME Drug-likeness Partition coefficient

Aqueous Solubility Differentiation: 5-Ethyl-2-(methylthio)thiazole vs. 5-Ethyl-2-methylthiazole

5-Ethyl-2-(methylthio)thiazole demonstrates poor water solubility (<500 mg/L), whereas 5-ethyl-2-methylthiazole exhibits significantly higher aqueous solubility (1.24 g/L) [1]. This difference stems from the sulfur atom in the methylthio group, which reduces polarity compared to the methyl analog.

Solubility Formulation Bioavailability Sample preparation

Boiling Point and Volatility: 5-Ethyl-2-(methylthio)thiazole vs. 5-Ethyl-2-methylthiazole

5-Ethyl-2-(methylthio)thiazole has a higher boiling point (~215 °C at 760 mmHg) compared to 5-ethyl-2-methylthiazole (170-173 °C at 760 mmHg) . This increased boiling point reflects stronger intermolecular interactions due to the additional sulfur atom in the methylthio substituent.

Volatility Distillation Headspace analysis Thermal stability

Positional Isomer Comparison: 5-Ethyl-2-(methylthio)thiazole vs. 4-Ethyl-2-(methylthio)thiazole

5-Ethyl-2-(methylthio)thiazole and its regioisomer 4-ethyl-2-(methylthio)thiazole (CAS 83893-89-4) differ in the position of the ethyl substituent on the thiazole ring . While both share the same molecular formula (C₆H₉NS₂) and molecular weight (159.27 g/mol), the 5-ethyl substitution pattern in the target compound places the ethyl group adjacent to the sulfur atom in the ring, whereas the 4-ethyl isomer positions it adjacent to the nitrogen atom . This positional difference alters electronic distribution and steric environment around the reactive centers.

Regioisomer Substitution pattern Steric effects Structure-activity relationship

High-Value Application Scenarios for 5-Ethyl-2-(methylthio)thiazole (CAS 196500-11-5)


Medicinal Chemistry: Optimization of CNS-Penetrant Drug Candidates

The elevated logP (2.43) of 5-ethyl-2-(methylthio)thiazole compared to the less lipophilic 2-(methylthio)thiazole (logP 1.87) [1] positions this compound as a preferred scaffold or intermediate when designing central nervous system (CNS)-active agents where enhanced blood-brain barrier permeability is required. Its lipophilicity aligns with the optimal range for CNS drug candidates (typically logP 2-4), while the thiazole core provides a privileged structure for engaging neurological targets.

Synthetic Methodology Development: High-Temperature Reactions and Distillation

The elevated boiling point (~215 °C at 760 mmHg) of 5-ethyl-2-(methylthio)thiazole, substantially higher than that of 5-ethyl-2-methylthiazole (170-173 °C) , renders it suitable for reactions requiring higher thermal stability or for processes where volatility must be minimized. This property is advantageous in solvent-free syntheses, high-temperature cycloadditions, or when isolating products via distillation without premature vaporization of the thiazole component.

Structure-Activity Relationship (SAR) Studies: Probing the 5-Position of Thiazole Scaffolds

The specific 5-ethyl-2-(methylthio) substitution pattern offers a distinct steric and electronic profile compared to the 4-ethyl regioisomer . Researchers can leverage this compound in systematic SAR campaigns to map the binding site topology of thiazole-recognizing targets, as the 5-ethyl group projects into a different spatial region than the 4-ethyl variant. This enables precise interrogation of ligand-receptor interactions and identification of optimal substitution vectors for potency and selectivity.

Agrochemical Intermediate: Synthesis of Crop Protection Agents

Thiazole derivatives bearing alkyl and alkylthio substituents are key intermediates in the synthesis of fungicides and herbicides [2]. The specific combination of a 5-ethyl and 2-methylthio group in this compound provides a balance of lipophilicity and electronic properties that can be exploited in the construction of thiazolylcarboxanilides and related agrochemical scaffolds. Its poor aqueous solubility (<500 mg/L) aligns with the formulation requirements of many crop protection products, which often favor lipophilic active ingredients for foliar uptake and rainfastness.

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